molecular formula C20H23N3O2 B4416749 N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide

N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide

Cat. No. B4416749
M. Wt: 337.4 g/mol
InChI Key: LCLHKSTXEDJXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide, commonly known as DEBA, is a benzimidazole derivative that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DEBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of DEBA is not fully understood. However, it is believed that DEBA exerts its therapeutic effects by modulating various signaling pathways in the body. DEBA has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress. DEBA has also been found to activate various transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in antioxidant defense.
Biochemical and physiological effects:
DEBA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which can help in reducing inflammation and oxidative stress in the body. DEBA has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DEBA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DEBA in lab experiments is its easy synthesis method. DEBA can be synthesized using a simple and efficient method, which makes it easily accessible to researchers. Additionally, DEBA has been found to exhibit potent therapeutic effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using DEBA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are various future directions for research on DEBA. One of the areas of research could be to further investigate the mechanism of action of DEBA. Additionally, more studies could be conducted to explore the potential therapeutic applications of DEBA in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, more research could be conducted to optimize the synthesis method of DEBA to make it more efficient and cost-effective.
In conclusion, DEBA is a benzimidazole derivative that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DEBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. The synthesis method of DEBA is simple and efficient, and it has been extensively studied for its potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of DEBA and to explore its potential as a therapeutic agent.

Scientific Research Applications

DEBA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress in the body. DEBA has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DEBA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N,N-diethyl-2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-22(4-2)18(24)14-23-17-13-9-8-12-16(17)21-20(23)19(25)15-10-6-5-7-11-15/h5-13,19,25H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHKSTXEDJXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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